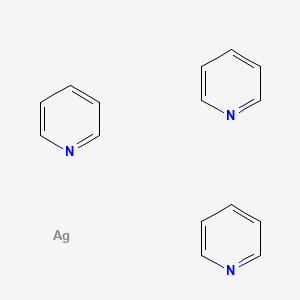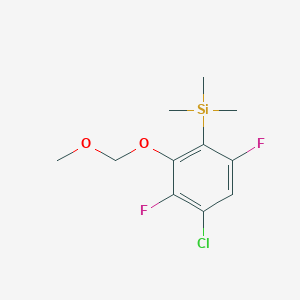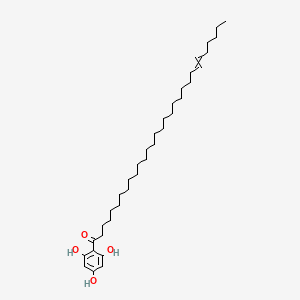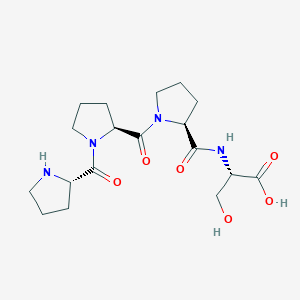
pyridine;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine is a six-membered aromatic heterocycle with the formula C5H5N, known for its distinctive pungent smell and water solubility . Silver, on the other hand, is a transition metal known for its high conductivity and antimicrobial properties. The combination of pyridine and silver results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridine;silver can be synthesized through the reaction of silver salts with pyridine. One common method involves the reaction of silver nitrate (AgNO3) with pyridine in an aqueous solution. The reaction typically proceeds at room temperature, forming a complex where pyridine molecules coordinate to the silver ion .
Industrial Production Methods
Industrial production of this compound often involves the use of silver nitrate and pyridine in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the desired coordination complex.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine;silver undergoes various chemical reactions, including:
Substitution: Pyridine ligands in the complex can be substituted with other ligands, such as phosphines or amines, to form new coordination compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure the stability of the coordination complex.
Major Products Formed
The major products formed from the reactions of this compound include pyridine N-oxide, metallic silver, and various substituted coordination complexes. These products have diverse applications in catalysis, materials science, and chemical synthesis .
Aplicaciones Científicas De Investigación
Pyridine;silver has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of pyridine;silver involves the coordination of pyridine ligands to the silver ion, which enhances the stability and reactivity of the silver center. The silver ion can interact with various molecular targets, including bacterial cell walls, leading to antimicrobial effects. The coordination complex can also participate in catalytic cycles, facilitating chemical transformations through electron transfer and bond formation processes .
Comparación Con Compuestos Similares
Pyridine;silver can be compared with other similar compounds, such as:
Pyridine;gold: Similar to this compound, pyridine;gold complexes exhibit unique catalytic properties but are often more expensive and less stable.
Pyridine;platinum: These complexes are known for their anticancer properties but are generally more toxic and less versatile in catalytic applications compared to this compound.
This compound stands out due to its combination of antimicrobial properties, catalytic versatility, and relatively low cost, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
653600-26-1 |
|---|---|
Fórmula molecular |
C15H15AgN3 |
Peso molecular |
345.17 g/mol |
Nombre IUPAC |
pyridine;silver |
InChI |
InChI=1S/3C5H5N.Ag/c3*1-2-4-6-5-3-1;/h3*1-5H; |
Clave InChI |
LQRFSWUONBMDQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)

![2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B12524668.png)


![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)


